Cas no 866838-06-4 (Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate)

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
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- MDL: MFCD07388416
- Inchi: 1S/C14H17N3O2/c1-4-19-14(18)12-8-13(15)17(16-12)11-6-5-9(2)10(3)7-11/h5-8H,4,15H2,1-3H3
- InChI Key: JUNHTIJYDGWGGF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(N)N(C2C=CC(C)=C(C)C=2)N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 324
- Topological Polar Surface Area: 70.1
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332397-1g |
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate |
866838-06-4 | 95%+ | 1g |
$742 | 2023-02-01 | |
A2B Chem LLC | AJ26615-1g |
ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate |
866838-06-4 | 95+% | 1g |
$1190.00 | 2024-04-19 | |
A2B Chem LLC | AJ26615-5g |
ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate |
866838-06-4 | 95+% | 5g |
$2293.00 | 2024-04-19 | |
A2B Chem LLC | AJ26615-10g |
ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate |
866838-06-4 | 95+% | 10g |
$2878.00 | 2024-04-19 | |
A2B Chem LLC | AJ26615-2g |
ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate |
866838-06-4 | 95+% | 2g |
$1618.00 | 2024-04-19 | |
A2B Chem LLC | AJ26615-25g |
ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate |
866838-06-4 | 95+% | 25g |
$4250.00 | 2024-04-19 | |
abcr | AB422953-1 g |
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate |
866838-06-4 | 1g |
€467.00 | 2022-03-02 | ||
abcr | AB422953-1g |
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate; . |
866838-06-4 | 1g |
€694.20 | 2024-08-03 | ||
abcr | AB422953-10g |
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate; . |
866838-06-4 | 10g |
€1759.20 | 2024-08-03 | ||
A2B Chem LLC | AJ26615-100g |
ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate |
866838-06-4 | 95+% | 100g |
$8593.00 | 2024-04-19 |
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate Related Literature
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
Additional information on Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 866838-06-4): A Comprehensive Overview
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 866838-06-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole core and functional groups, holds potential for various applications, including as a building block in the synthesis of more complex molecules and as a lead compound in drug discovery.
The pyrazole ring is a five-membered heterocyclic aromatic compound with two nitrogen atoms. It is known for its biological activity and has been extensively studied for its pharmacological properties. The presence of the 5-amino group and the 3,4-dimethylphenyl substituent in Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate imparts additional functionalities that can influence its reactivity and biological activity.
Recent studies have highlighted the importance of Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In another study published in the Bioorganic & Medicinal Chemistry Letters (2021), Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate was evaluated for its antiviral activity against several RNA viruses. The results showed that it has significant antiviral effects, particularly against influenza A virus. This finding opens up new avenues for the development of antiviral drugs targeting RNA viruses.
The synthetic accessibility of Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, including nucleophilic substitution and condensation reactions. This ease of synthesis allows for efficient scale-up and optimization, making it a valuable intermediate in the production of more complex pharmaceuticals.
In addition to its potential therapeutic applications, Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has been explored for its use in materials science. A study published in the Journal of Materials Chemistry B (2020) investigated the use of this compound as a precursor for the synthesis of functionalized polymers with enhanced mechanical properties. The researchers found that polymers derived from Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate exhibit improved tensile strength and thermal stability, making them suitable for various industrial applications.
The safety profile of Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is also an important consideration in its development and application. Toxicological studies have shown that it has low toxicity at therapeutic concentrations and does not exhibit significant cytotoxicity or genotoxicity. These findings support its potential use in both pharmaceutical and industrial settings.
In conclusion, Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 866838-06-4) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry, pharmaceuticals, and materials science. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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